molecular formula C7H11ClN2O2 B2740098 octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride CAS No. 1384431-35-9

octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride

Cat. No.: B2740098
CAS No.: 1384431-35-9
M. Wt: 190.63
InChI Key: TXXYBPKPUWKNGW-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride: is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including analgesic and sedative activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones with 1,2-dibromoethane or similar reagents under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It has shown promise in modulating enzyme activity and interacting with specific receptors .

Medicine: In medicine, this compound is investigated for its analgesic and sedative properties. It has been tested in preclinical models for its ability to alleviate pain and induce sedation .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Comparison with Similar Compounds

Uniqueness: Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to modulate enzyme activity and receptor interactions sets it apart from other similar compounds .

Properties

IUPAC Name

3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c10-6-4-1-2-8-3-5(4)7(11)9-6;/h4-5,8H,1-3H2,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXYBPKPUWKNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C(=O)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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